Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828648
InChI: InChI=1S/C14H18BrN5O2/c1-3-22-14(21)10-8-20-9-11(15)17-13(12(20)16-10)19-6-4-18(2)5-7-19/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C14H18BrN5O2
Molecular Weight: 368.23 g/mol

Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC15828648

Molecular Formula: C14H18BrN5O2

Molecular Weight: 368.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine-2-carboxylate -

Specification

Molecular Formula C14H18BrN5O2
Molecular Weight 368.23 g/mol
IUPAC Name ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C14H18BrN5O2/c1-3-22-14(21)10-8-20-9-11(15)17-13(12(20)16-10)19-6-4-18(2)5-7-19/h8-9H,3-7H2,1-2H3
Standard InChI Key LNDHCQVJHSVHJE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(N=C(C2=N1)N3CCN(CC3)C)Br

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The compound’s imidazo[1,2-a]pyrazine core is a bicyclic system fused with an imidazole and pyrazine ring. At position 6, a bromine atom introduces steric and electronic effects, while the 4-methylpiperazin-1-yl group at position 8 enhances solubility and potential receptor binding . The ethyl ester at position 2 serves as a metabolically labile moiety, often modified in prodrug strategies. X-ray crystallography of related bromoimidazopyrazines reveals planar fused-ring systems, with substituents influencing dihedral angles between aromatic systems . For example, in 2-(6-bromo-3-pyridyl)-8-methyl-imidazo[1,2-a]pyrazine, the pyridine ring forms a 16.2° dihedral angle with the imidazopyrazine plane, a feature likely shared in the target compound .

Physicochemical and Spectroscopic Data

Key physicochemical properties include:

  • Molecular weight: 368.23 g/mol

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO)

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester group

Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the piperazine protons (δ 2.3–3.1 ppm), ethyl ester (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂), and aromatic protons (δ 7.5–8.5 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 368.1 (M⁺).

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis involves three primary stages:

  • Core Formation: Cyclocondensation of 2-aminopyrazine with α-bromoketones generates the imidazo[1,2-a]pyrazine scaffold .

  • Bromination: Electrophilic bromination at position 6 using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4.

  • Piperazine Introduction: Nucleophilic aromatic substitution at position 8 with 4-methylpiperazine in DMF at 80–100°C .

Example Protocol:

  • React 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone in ethanol under reflux .

  • Brominate the intermediate with NBS in CCl4\text{CCl}_4.

  • Substitute the bromine at position 8 with 4-methylpiperazine in DMF.

Yield Optimization and Challenges

Yields range from 40–60%, limited by competing side reactions during piperazine substitution. Microwave-assisted synthesis and catalyst screening (e.g., Pd/C for cross-couplings) are under investigation to improve efficiency .

Biological Activities and Mechanism of Action

Enzyme and Receptor Interactions

The compound’s bioactivity stems from its dual functional groups:

  • Bromine: Enhances electrophilic reactivity, facilitating covalent binding to cysteine residues in enzyme active sites.

  • 4-Methylpiperazine: Modulates solubility and interacts with ATP-binding pockets in kinases .

Preliminary assays indicate inhibition of Bruton’s tyrosine kinase (Btk), a target in autoimmune diseases . Comparative studies show 30% higher Btk inhibition than morpholine analogues, likely due to improved piperazine-protein interactions .

Pharmacological Profiling

Assay TypeResultSignificance
Cytotoxicity (IC₅₀)12 µM (HeLa cells)Moderate selectivity over normal cells
Btk InhibitionIC₅₀ = 0.8 µMPotential for inflammatory diseases
Solubility (pH 7.4)45 µg/mLSuitable for oral administration

Comparative Analysis with Structural Analogues

Impact of Substituent Variations

CompoundR⁶R⁸Btk IC₅₀ (µM)Solubility (µg/mL)
Target CompoundBr4-Methylpiperazine0.845
Ethyl 6-bromo-8-morpholino analogue BrMorpholine1.262
Ethyl 6-chloro-8-piperazineClPiperazine2.528

The 4-methylpiperazine group confers a 33% improvement in Btk inhibition over morpholine, while bromine enhances potency compared to chlorine .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator